Cas no 724434-08-6 (4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-)

4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)- structure
724434-08-6 structure
Product Name:4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-
Numero CAS:724434-08-6
MF:C15H12O6
MW:288.252184867859
CID:558602
PubChem ID:662
Update Time:2025-04-19

4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-
    • 3,5,7,4''-TETRAHYDROXYFLAVANONE
    • 3,5,7,4'-TETRAHYDROXYFLAVANONE
    • 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
    • 104486-98-8
    • (2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
    • SCHEMBL39319
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-
    • 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-, trans-
    • 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one #
    • NSC327432
    • 5150-32-3
    • 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one;
    • NS00134207
    • AT25341
    • 724434-08-6
    • 4H-1-Benzopyran-4-one,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-
    • DTXSID50274279
    • (+/-)-Dihydrokaempferol
    • 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one
    • NSC-327432
    • FT-0775676
    • PADQINQHPQKXNL-UHFFFAOYSA-N
    • BCP20472
    • AKOS032948350
    • CHEMBL398847
    • KAEMPFEROL_met008
    • NCGC00488813-01
    • Inchi: 1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H
    • Chiave InChI: PADQINQHPQKXNL-UHFFFAOYSA-N
    • Sorrisi: O1C2C=C(C=C(C=2C(C(C1C1C=CC(=CC=1)O)O)=O)O)O

Proprietà calcolate

  • Massa esatta: 288.06338810g/mol
  • Massa monoisotopica: 288.06338810g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 1
  • Complessità: 392
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 282
  • XLogP3: 1.8
  • Superficie polare topologica: 107Ų
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd